molecular formula C24H46O6 B8113336 Sorbitan monooctadecanoate

Sorbitan monooctadecanoate

Cat. No.: B8113336
M. Wt: 430.6 g/mol
InChI Key: HVUMOYIDDBPOLL-QNECDRBKSA-N
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Description

Historical Development and Discovery

The origins of this compound are intertwined with the broader exploration of sorbitol derivatives in the early 20th century. Sorbitol, a sugar alcohol first isolated from berries in 1872, became a focal point for industrial applications due to its hygroscopic properties. The dehydration of sorbitol to form sorbitan was documented in the 1930s, marking a pivotal step toward synthesizing surfactants. By the 1940s, the esterification of sorbitan with fatty acids, including stearic acid, was patented as a method to produce non-ionic emulsifiers. Notably, U.S. Patent 2,322,820 (1943) detailed the synthesis of monoesters from sorbitan, laying the groundwork for commercial production. Over subsequent decades, optimization of reaction conditions—such as temperature control and catalyst selection—enhanced the yield and purity of this compound, solidifying its role in industrial formulations.

Chemical Classification and IUPAC Nomenclature

This compound belongs to the class of sorbitan esters, characterized by their cyclic ether and ester functional groups. Its molecular structure comprises a sorbitan backbone (a dehydrated sorbitol derivative) esterified with stearic acid (octadecanoic acid). The International Union of Pure and Applied Chemistry (IUPAC) designates this compound as [(2R)-2-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate , reflecting its stereochemical configuration and functional groups.

The molecular formula C₂₄H₄₆O₆ corresponds to a molecular weight of 430.6 g/mol. Key structural features include:

  • A tetrahydrofuran ring derived from sorbitol dehydration.
  • A hydroxyl group at the C2 position.
  • A stearoyl (C₁₈H₃₅O₂) moiety esterified to the sorbitan backbone.

This amphiphilic structure enables this compound to reduce interfacial tension between immiscible phases, a property central to its function as a water-in-oil emulsifier.

Regulatory Status in Global Chemical Inventories

This compound is recognized under multiple regulatory frameworks, ensuring its compliance for industrial and consumer applications. Key identifiers include:

Regulatory Body Identifier Designation
CAS 1338-41-6 Unique numerical identifier for chemical substances.
EC 215-664-9 European Community number for regulatory tracking.
FDA 21 CFR 172.842 Approved as a direct food additive for emulsification and stabilization.
EFSA E 491 Listed as a food additive (sorbitan monostearate) under EU regulations.

These listings affirm its safety and efficacy in food, cosmetics, and pharmaceuticals, contingent on adherence to purity and usage guidelines. Globally, it is manufactured under Good Manufacturing Practices (GMP) to meet pharmacopeial standards, including those outlined in the U.S. Pharmacopeia-National Formulary (USP-NF).

Properties

IUPAC Name

[(2R)-2-[(3R,4S)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl] octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-19-21(26)24-23(28)20(25)18-30-24/h20-21,23-26,28H,2-19H2,1H3/t20-,21+,23+,24?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUMOYIDDBPOLL-QNECDRBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](C1[C@@H]([C@H](CO1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Other Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White to tan solid; [Merck Index] White crystalline powder; [MSDSonline]
Record name Sorbitan, monooctadecanoate
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Record name Sorbitan monostearate
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Solubility

Soluble in ethanol, isopropanol, mineral oil, and vegetable oil., Insoluble in water and propylene glycol
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1490
Record name SORBITAN MONOSTEARATE
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Density

1.0 @ 25 °C
Details Hawley, G.G. The Condensed Chemical Dictionary. 9th ed. New York: Van Nostrand Reinhold Co., 1977., p. 807
Record name SORBITAN MONOSTEARATE
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Color/Form

White to tan waxy solid

CAS No.

1338-41-6, 76169-00-1
Record name Sorbitan, monooctadecanoate
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Record name Sorbitan stearate
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Record name Sorbitan, monooctadecanoate
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Record name SORBITAN MONOSTEARATE
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Melting Point

49-65 °C
Details Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1490
Record name SORBITAN MONOSTEARATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/778
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Reaction Parameters and Process

  • Feedstock Ratios : A mass ratio of 1.8:1 (oleic acid to sorbitol) ensures optimal esterification efficiency.

  • Temperature Control :

    • Initial heating to 160°C under vacuum (0.07–0.09 MPa) to initiate dehydration.

    • Thermal oil heating (220–260°C) raises the material temperature to 190–220°C for esterification.

  • Catalyst System : NaOH (0.3% by weight) and phosphorous acid accelerate both dehydration and esterification, completing the reaction in 8.5–9 hours.

Advantages

  • Reduced Energy Consumption : Operating 20–40°C below traditional methods lowers energy costs.

  • Product Quality : Light-colored output with hydroxyl values of 275–305 and acid values ≤8, meeting pharmacopeial standards.

Two-Step Synthesis via Anhydro Sorbitol Intermediate

This method separates dehydration and esterification, enabling precise control over intermediate formation.

Step 1: Dehydration of Sorbitol to Anhydro Sorbitol

Sorbitol undergoes acid-catalyzed dehydration to form sorbitan (1,4-anhydrosorbitol). Key parameters include:

  • Catalysts : p-Toluenesulfonic acid (0.5–1.5% by weight) under reduced pressure (5–6 mmHg).

  • Conditions :

    • Temperature: 110–150°C.

    • Reaction Time: 70–130 minutes to achieve hydroxyl numbers of 1,150–1,400.

Step 2: Esterification with Stearic Acid

Anhydro sorbitol reacts with stearic acid in the presence of alkaline catalysts:

  • Catalysts : NaOH (0.1–0.5% by weight).

  • Conditions :

    • Temperature: 180–215°C (optimal 190–210°C to prevent discoloration).

    • Molar Ratio: 1.1–1.33 (stearic acid to sorbitol).

Yield and Purity

  • Hydroxyl Value : 235–260, ensuring compliance with USP standards.

  • Color Stability : Gardner color ≤3 after 96 hours at 200°F.

Catalytic Systems and Their Impact

Composite Catalysts vs. Single Catalysts

ParameterComposite (NaOH + H₃PO₃)Acid (p-Toluenesulfonic)Alkali (NaOH)
Reaction Time (h)8.5–93–56–8
Temperature (°C)190–220180–215200–240
Hydroxyl Value275–305235–260300–350
Color (Gardner)≤2≤3≥4

Composite catalysts enhance reaction kinetics while minimizing side reactions like carbonization.

Purification Techniques

Metal Halide Extraction

Post-synthesis purification removes polyol impurities using aqueous metal halide solutions (e.g., NaCl, CaCl₂):

  • Process : Mixing sorbitan ester with 5–10% salt solution (1:5 ratio) at 50–55°C.

  • Efficiency : ≥90% impurity removal, achieving acid values ≤1.

Decolorization

Activated charcoal (DARCO G-60) treatment reduces color indices by adsorbing carbonyl compounds formed during high-temperature reactions.

Industrial-Scale Optimization

Case Study: Batch Production

  • Feedstock : 2,250 kg oleic acid, 1,250 kg sorbitol (70%), 7 kg H₃PO₃, 10.5 kg NaOH.

  • Output : 3,200 kg sorbitan monooleate with 98% ester content.

  • Energy Savings : 25% reduction via thermal oil heating vs. direct steam.

Challenges and Solutions

Issue: Incomplete Esterification

  • Cause : Low temperatures (<180°C) or insufficient catalyst.

  • Solution : Incremental temperature ramping (2–2.5°C/min) and catalyst pre-dispersion.

Issue: Product Discoloration

  • Cause : Oxidation at >215°C.

  • Mitigation : Nitrogen blanket during reaction and hydrogen peroxide bleaching.

Recent Advancements

Microwave-Assisted Synthesis

Preliminary studies show 40% faster reaction times using microwave irradiation, though industrial scalability remains unproven .

Chemical Reactions Analysis

Types of Reactions: Sorbitan monooctadecanoate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Esterification: Stearic acid and sorbitol in the presence of a catalyst at elevated temperatures.

    Hydrolysis: Acidic or basic conditions can hydrolyze this compound back into sorbitol and stearic acid.

    Oxidation/Reduction: These reactions are less common but can occur under specific conditions with appropriate oxidizing or reducing agents.

Major Products Formed:

    Esterification: this compound.

    Hydrolysis: Sorbitol and stearic acid.

Scientific Research Applications

Food Industry

Sorbitan monooctadecanoate is primarily used as an emulsifier in food products. It helps stabilize mixtures of oil and water, improving texture and consistency.

  • Emulsification : It facilitates the formation of stable emulsions in products like margarine and salad dressings.
  • Food Additive : Classified as E491, it is approved for use in various food products with an acceptable daily intake (ADI) established by regulatory bodies .

Pharmaceutical Applications

In pharmaceuticals, this compound serves as an excipient in drug formulations.

  • Drug Delivery Systems : It is used in the preparation of niosomes, which are vesicular systems that enhance the delivery of active pharmaceutical ingredients .
  • Stabilization : Acts as a stabilizer in suspensions and emulsions, ensuring uniform distribution of active components.

Cosmetic Industry

This compound is commonly found in cosmetic formulations due to its emulsifying properties.

  • Emulsifier : Used in lotions, creams, and ointments to maintain a stable mixture of oil and water phases.
  • Texture Enhancer : Improves the feel and spreadability of cosmetic products on the skin.

Industrial Applications

The compound finds diverse applications across various industrial sectors:

  • Textiles : Acts as a softener and conditioner in textile processing.
  • Agriculture : Utilized as a surfactant in pesticide formulations to enhance spreading and adhesion on plant surfaces .
  • Petroleum Industry : Functions as a processing aid in oil extraction and refining processes .

Case Study 1: Food Emulsification

A study evaluated the effectiveness of this compound in stabilizing oil-in-water emulsions for salad dressings. Results indicated that formulations containing this emulsifier exhibited enhanced stability over time compared to those without it. The study concluded that this compound significantly improved the sensory attributes and shelf life of the product .

Case Study 2: Niosome Drug Delivery

Research on niosomes prepared with this compound demonstrated improved drug encapsulation efficiency for hydrophobic drugs. The study highlighted that these niosomes provided sustained release profiles, making them suitable for targeted drug delivery applications .

Safety Profile

This compound has been evaluated for safety across various applications:

  • Toxicity Studies : It has shown low acute toxicity levels when administered orally and minimal irritant effects on skin upon repeated exposure .
  • Regulatory Approvals : Recognized as safe for use in food and cosmetic products by regulatory agencies such as the FDA and EFSA .

Mechanism of Action

Sorbitan monooctadecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing them to mix more easily and form stable emulsions. This property is crucial in various applications, from pharmaceuticals to food production . The compound interacts with the molecular targets at the interface of the phases, stabilizing the emulsion and preventing separation.

Comparison with Similar Compounds

Sorbitan Esters (Span Series)

Sorbitan esters share a sorbitol-derived backbone but differ in fatty acid chains, altering their physicochemical and functional properties.

Compound CAS No. Fatty Acid Chain HLB Physical State Key Applications
Span 60 1338-41-6 Stearic (C18:0) 4.7 Waxy Solid W/O emulsions, lubricants, coatings
Span 20 (Monolaurate) 1338-39-2 Lauric (C12:0) 8.6 Liquid Low-HLB emulsions, antifoaming agents
Span 80 (Monooleate) 1338-43-8 Oleic (C18:1, unsaturated) 4.3 Liquid W/O emulsions, petroleum additives

Key Differences:

  • Hydrophobicity: Span 60 (C18 saturated) > Span 80 (C18 unsaturated) > Span 20 (C12 saturated). The unsaturated oleate chain in Span 80 reduces packing efficiency, lowering its melting point compared to Span 60 .
  • Biodegradability: All sorbitan esters are readily biodegradable in activated sludge, with EFSA studies indicating low environmental risk .

Polyoxyethylene Derivatives (Tween Series)

Tweens are PEGylated sorbitan esters, enhancing hydrophilicity.

Compound CAS No. Structure HLB Applications
Tween 60 9005-67-8 Span 60 + PEG chain 14.9 O/W emulsions, solubilizing agents
Tween 80 9005-65-6 Span 80 + PEG chain 15.0 Pharmaceuticals, vaccines

Comparison with Span 60:

  • Solubility: Tween 60’s PEG chain increases water solubility, making it ideal for oil-in-water (O/W) systems, whereas Span 60 is oil-soluble .
  • Safety: Both are generally recognized as safe (GRAS), but PEGylated compounds may exhibit slower biodegradability due to ethylene oxide units .

Functionally Similar Compounds

Stearic Acid and Sorbitol

  • Stearic Acid (C18:0): A saturated fatty acid used as a co-emulsifier. Unlike Span 60, it lacks surfactant properties but enhances emulsion stability in formulations .
  • Sorbitol: The parent alcohol of sorbitan esters. It is hydrophilic (HLB ~20) and used as a humectant, contrasting with Span 60’s lipophilic role .

Environmental Impact

  • Biodegradability: Span 60 and related sorbitan esters are readily degraded in aquatic environments, with >60% mineralization in 28-day tests .
  • Ecotoxicity: Low risk to aquatic biota; EC₅₀ values for Daphnia magna exceed 100 mg/L .

Biological Activity

Sorbitan monooctadecanoate, commonly known as Span 60, is a non-ionic surfactant and emulsifier derived from sorbitol and stearic acid. It is widely used in food, pharmaceuticals, and cosmetics due to its emulsifying properties. This article explores the biological activity of this compound, focusing on its safety profile, toxicity studies, and potential health effects based on diverse research findings.

  • Chemical Formula : C₃₃H₆₄O₆
  • Molecular Weight : 570.8 g/mol
  • CAS Number : 1338-41-6

Safety and Toxicity Studies

This compound has undergone various toxicity assessments to determine its safety for use in food and cosmetics. The following studies summarize its biological activity:

Study TypeSubjectsDosageFindings
Acute ToxicityRatsHigh doses (exact values not specified)Limited survival; stunted growth observed in some cases .
Subchronic FeedingRats0%, 1%, 4%, 10% for 6 weeksSignificant growth reduction at high doses; mild renal changes noted .
Long-term FeedingRatsUp to 5% in diet for 2 yearsNo adverse effects at lower concentrations; liver and kidney abnormalities at higher concentrations .
Genotoxicity TestsHuman lymphocytes & mouse lymphoma cellsVarious concentrationsNo evidence of genotoxicity found; considered safe based on OECD guidelines .

Notable Findings

  • Growth and Weight Impact : In a study involving Wistar rats fed sorbitan monolaurate (a related compound), significant reductions in growth rates were observed at dietary levels of 10% over a period of 16 weeks. Histological examinations revealed kidney enlargement and liver fatty changes in high-dose groups .
  • No Observed Adverse Effect Level (NOAEL) : The European Food Safety Authority (EFSA) established a NOAEL for sorbitan monolaurate at approximately 2,100 mg/kg body weight per day for males and 2,300 mg/kg for females based on chronic exposure studies .
  • Reproductive and Developmental Toxicity : Studies indicated no significant reproductive or developmental toxicity associated with sorbitan monostearate or related esters when administered at recommended dosages .

Case Study 1: Animal Feed Additive Evaluation

In a comprehensive evaluation of sorbitan monolaurate as a feed additive, it was found to be safe for all animal species at a maximum content of 85 mg/kg of complete feed. Performance parameters such as daily feed intake, body weight gain, and overall health were not adversely affected even when dosed significantly higher than the recommended levels .

Case Study 2: Cosmetic Safety Assessment

A safety assessment conducted on sorbitan esters used in cosmetics demonstrated no systemic toxicity upon dermal application at concentrations up to 5%. Clinical evaluations showed normal physiological responses without significant side effects after prolonged exposure .

Q & A

Basic: What experimental methodologies are recommended for synthesizing and characterizing Sorbitan monooctadecanoate in laboratory settings?

This compound is synthesized via esterification of sorbitol (or its anhydrides) with stearic acid, typically under controlled temperature and catalytic conditions. For characterization:

  • Purity analysis : Use HPLC or GC with flame ionization detection, referencing compendial standards (e.g., Food Chemicals Codex) to validate purity thresholds (≥98%) .
  • Structural confirmation : Employ FTIR to identify ester carbonyl peaks (~1740 cm⁻¹) and hydroxyl groups, complemented by 1^1H NMR for stereochemical verification of sorbitan backbone and stearate chain integration .
  • Thermal properties : Differential scanning calorimetry (DSC) can determine melting points (50–60°C) and polymorphic behavior, critical for formulation stability .

Basic: How does the hydrophilic-lipophilic balance (HLB) of this compound influence its role as a surfactant in emulsion systems?

Span 60 has an HLB value of ~4.7, classifying it as a lipophilic surfactant. Methodological considerations include:

  • HLB determination : Calculate using Griffin’s equation or experimental methods like the water titration technique.
  • Emulsion optimization : Pair with hydrophilic surfactants (e.g., Tween 60) to achieve target HLB values for oil-in-water or water-in-oil systems. Conduct phase diagrams to map stability zones .
  • Critical micelle concentration (CMC) : Measure via surface tension tensiometry to optimize surfactant ratios in drug delivery systems .

Advanced: How can researchers reconcile contradictions in aquatic toxicity data for this compound across studies?

Discrepancies in toxicity data (e.g., EC₅₀ values ranging from 0.1 to >1 mg/L) may arise from:

  • Purity variations : Commercial batches with residual catalysts or unreacted stearic acid can skew results. Validate purity via HPLC before testing .
  • Test organism sensitivity : Use standardized species (e.g., Daphnia magna) and OECD/EPA protocols to ensure comparability .
  • Environmental factors : Assess biodegradation rates under varying pH, temperature, and microbial activity to contextualize long-term ecotoxicity .

Advanced: What experimental design strategies are effective for optimizing this compound in nanoparticle-based drug delivery systems?

For niosome or liposome formulations:

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables like surfactant concentration, hydration time, and sonication intensity .
  • Stability testing : Monitor particle size (via dynamic light scattering) and zeta potential over time under accelerated storage conditions (40°C/75% RH) .
  • Drug encapsulation efficiency : Use dialysis or ultracentrifugation followed by UV-Vis spectroscopy to quantify loaded active pharmaceutical ingredients (APIs) .

Advanced: What methodologies are used to assess the environmental persistence and bioaccumulation potential of this compound?

  • Biodegradability testing : Conduct OECD 301F (manometric respirometry) to evaluate inherent biodegradability. Span 60 is not readily biodegradable but may degrade slowly in microbial-rich environments .
  • Bioaccumulation factor (BCF) : Estimate using quantitative structure-activity relationship (QSAR) models or in vivo assays with aquatic organisms (e.g., fish BCF = 36–92 L/kg) .
  • Tiered risk assessment : Combine experimental data with probabilistic modeling to predict no-observed-effect concentrations (NOECs) in sediment and water compartments .

Advanced: How can researchers systematically evaluate interactions between this compound and other excipients in complex formulations?

  • Compatibility studies : Use DSC and X-ray diffraction (XRD) to detect physical interactions (e.g., eutectic formation) with polymers or APIs .
  • Synergistic effects : Screen surfactant blends (e.g., Span 60 + Tween 60) using fractional factorial designs to identify synergistic stabilization of emulsions .
  • Rheological profiling : Measure viscosity and viscoelastic moduli under shear stress to optimize topical or injectable formulations .

Basic: What analytical techniques are suitable for quantifying this compound in biological or environmental matrices?

  • Extraction protocols : Use liquid-liquid extraction (LLE) with chloroform/methanol for lipid-rich samples .
  • Quantification : Reverse-phase HPLC with evaporative light scattering detection (ELSD) or GC-MS after silylation derivatization .
  • Limit of detection (LOD) : Validate methods to achieve LODs ≤10 ppm for trace analysis in environmental water samples .

Advanced: What are the key challenges in ensuring batch-to-batch reproducibility of this compound in academic research?

  • Raw material variability : Source sorbitol/stearic acid from certified suppliers and characterize starting materials via NMR .
  • Process control : Monitor reaction kinetics (e.g., acid value titration) to ensure consistent esterification efficiency .
  • Storage conditions : Store under nitrogen atmosphere at ≤4°C to prevent oxidation or hydrolysis, as per safety guidelines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Sorbitan monooctadecanoate
Reactant of Route 2
Reactant of Route 2
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